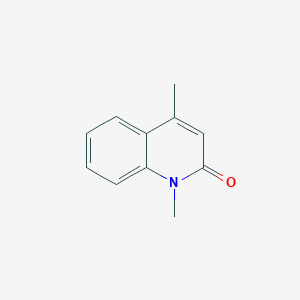![molecular formula C10H14N2O3 B148681 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid CAS No. 138377-78-3](/img/structure/B148681.png)
4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid, also known as AMAC, is a spirocyclic β-lactam compound with a unique chemical structure. It has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including drug-resistant strains. In addition, 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid has also been investigated for its anticancer properties and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid is not fully understood. However, it is believed to act by inhibiting bacterial cell wall synthesis through the inhibition of penicillin-binding proteins (PBPs). In addition, 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid has been shown to exhibit low toxicity and good biocompatibility in vitro and in vivo studies. It has also been shown to possess good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid is its broad-spectrum antibacterial activity, which makes it a potential candidate for the development of new antibiotics. However, one of the limitations of 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid is its low solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for research on 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid. One area of interest is the development of new analogs with improved antibacterial and anticancer properties. Another potential direction is the investigation of the mechanism of action of 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid and its potential interactions with other drugs. Finally, the use of 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid in combination with other drugs for the treatment of bacterial infections and cancer is also an area of interest for future research.
Conclusion:
In conclusion, 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid is a spirocyclic β-lactam compound with potential applications in the field of medicinal chemistry. It exhibits broad-spectrum antibacterial activity and has shown promising results in preclinical studies for the treatment of cancer. While there are some limitations to its use in lab experiments, there are several potential future directions for research on 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid, including the development of new analogs and the investigation of its mechanism of action.
Synthesemethoden
The synthesis of 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid is a multistep process that involves the reaction of 3-aminocrotonic acid with ethyl isocyanoacetate, followed by cyclization with triethylamine. The final product is obtained through acid hydrolysis of the resulting spirocyclic intermediate.
Eigenschaften
CAS-Nummer |
138377-78-3 |
|---|---|
Produktname |
4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid |
Molekularformel |
C10H14N2O3 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
4-amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-12-8(13)6(9(14)15)7(11)10(12)4-2-3-5-10/h2-5,11H2,1H3,(H,14,15) |
InChI-Schlüssel |
WSSHKDULHWXKPX-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=C(C12CCCC2)N)C(=O)O |
Kanonische SMILES |
CN1C(=O)C(=C(C12CCCC2)N)C(=O)O |
Synonyme |
1-Azaspiro[4.4]non-3-ene-3-carboxylicacid,4-amino-1-methyl-2-oxo-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(2-Quinolin-3-Ylpyridin-4-Yl)-1,5,6,7-Tetrahydro-4h-Pyrrolo[3,2-C]pyridin-4-One](/img/structure/B148613.png)

![Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B148627.png)

![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B148632.png)
![2-[(2-Phenylethyl)thio]nicotinic acid](/img/structure/B148639.png)



